molecular formula C10H8N2S B13590085 Quinoline-6-carbothioamide

Quinoline-6-carbothioamide

Cat. No.: B13590085
M. Wt: 188.25 g/mol
InChI Key: FTVGAVNRCNBNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . This compound inherits many of these properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including quinoline-6-carbothioamide, often involves multicomponent one-pot reactions and solvent-free reaction conditions. These methods utilize eco-friendly and reusable catalysts, such as microwave and ultraviolet irradiation-promoted synthesis . A common synthetic route involves the reaction of 2-aminobenzothiazole with carbon disulfide and a suitable base, followed by cyclization to form the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs green and sustainable chemical processes. These methods include the use of recyclable catalysts and solvent-free conditions to minimize environmental impact . The use of microwave-assisted synthesis and ionic liquids are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Quinoline-6-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-6-carboxylic acid, while reduction can produce quinoline-6-methylamine .

Scientific Research Applications

Quinoline-6-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Comparison with Similar Compounds

Quinoline-6-carbothioamide can be compared with other quinoline derivatives, such as:

This compound is unique due to its thioamide group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

quinoline-6-carbothioamide

InChI

InChI=1S/C10H8N2S/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13)

InChI Key

FTVGAVNRCNBNLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=S)N)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.